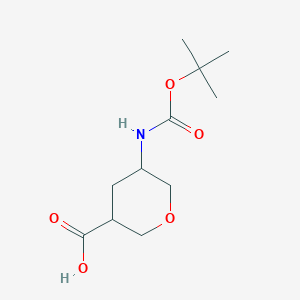
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the protection of the amino group, followed by the introduction of the hydroxyphenyl group through a Friedel-Crafts alkylation. Subsequent steps include deprotection and hydrolysis to yield the final product. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance efficiency and scalability. Purification processes like crystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 4-hydroxy-4-(3-hydroxyphenyl)butanoic acid derivatives.
Reduction: Formation of 2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain amino acids.
Industry: Used in the production of fine chemicals and as a building block for various industrial products.
Wirkmechanismus
The mechanism by which 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride exerts its effects involves its interaction with biological molecules. The amino and hydroxy groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The aromatic ring can participate in π-π interactions, further stabilizing these interactions.
Molecular Targets and Pathways:
Enzymes: Can act as a substrate or inhibitor for various enzymes.
Receptors: Potential to bind to specific receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-hydroxybutanoic acid: Lacks the hydroxyphenyl group, making it less versatile in chemical reactions.
4-Hydroxy-4-(3-hydroxyphenyl)butanoic acid: Lacks the amino group, reducing its potential for biological interactions.
Uniqueness: The presence of both amino and hydroxyphenyl groups in 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid hydrochloride makes it unique, offering a combination of reactivity and biological activity not found in simpler analogs.
This compound’s versatility and potential applications make it a valuable subject of study in various scientific fields
Eigenschaften
IUPAC Name |
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c11-8(10(14)15)5-9(13)6-2-1-3-7(12)4-6;/h1-4,8-9,12-13H,5,11H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVAJVKJLCHAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8011357.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B8011361.png)

![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)


![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B8011404.png)



![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8011430.png)


